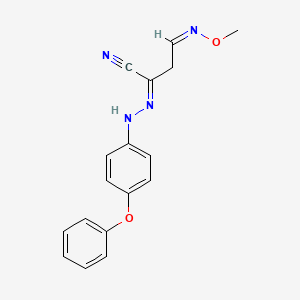
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds contain both an amine group and an alcohol group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(methylamino)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as ®-glycidol.
Reaction with Methylamine: The chiral precursor is reacted with methylamine under controlled conditions to introduce the methylamino group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and purity.
化学反応の分析
Types of Reactions
(2R)-3-(methylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride has various applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2R)-3-(methylamino)propane-1,2-diol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It could influence metabolic pathways or signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-3-(methylamino)propane-1,2-diol: The enantiomer of the compound with similar properties but different biological activity.
Epinephrine: A compound with a similar structure but different functional groups and biological effects.
Norepinephrine: Another structurally related compound with distinct pharmacological properties.
Uniqueness
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride is unique due to its specific chiral configuration and the presence of both amine and alcohol functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C4H12ClNO2 |
|---|---|
分子量 |
141.60 g/mol |
IUPAC名 |
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C4H11NO2.ClH/c1-5-2-4(7)3-6;/h4-7H,2-3H2,1H3;1H/t4-;/m1./s1 |
InChIキー |
OWLPKHRSZQWPON-PGMHMLKASA-N |
異性体SMILES |
CNC[C@H](CO)O.Cl |
正規SMILES |
CNCC(CO)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13051669.png)
![Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)

![7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B13051689.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B13051699.png)
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051723.png)

